molecular formula C12H10ClN3O B2705773 2-amino-4-chloro-N-(pyridin-3-yl)benzamide CAS No. 926224-60-4

2-amino-4-chloro-N-(pyridin-3-yl)benzamide

Cat. No.: B2705773
CAS No.: 926224-60-4
M. Wt: 247.68
InChI Key: VDJHPGBXOBKBKR-UHFFFAOYSA-N
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Description

2-amino-4-chloro-N-(pyridin-3-yl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an amino group at the second position, a chlorine atom at the fourth position, and a pyridin-3-yl group attached to the nitrogen atom of the benzamide moiety. It is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-chloro-N-(pyridin-3-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-amino-4-chlorobenzoic acid and 3-aminopyridine.

    Amide Formation: The carboxylic acid group of 2-amino-4-chlorobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of 3-aminopyridine to form the amide bond, resulting in this compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-chloro-N-(pyridin-3-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the fourth position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amino group can undergo oxidation to form nitroso or nitro derivatives, while reduction can lead to the formation of corresponding amines.

    Coupling Reactions: The compound can participate in coupling reactions with various electrophiles to form new C-C, C-N, or C-O bonds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

    Substitution: Products include derivatives with various substituents replacing the chlorine atom.

    Oxidation: Products include nitroso or nitro derivatives.

    Reduction: Products include primary or secondary amines.

Scientific Research Applications

2-amino-4-chloro-N-(pyridin-3-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-amino-4-chloro-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-chlorobenzamide: Lacks the pyridin-3-yl group, which may result in different biological activities.

    2-amino-N-(pyridin-3-yl)benzamide: Lacks the chlorine atom, which may affect its reactivity and interactions with molecular targets.

    4-chloro-N-(pyridin-3-yl)benzamide: Lacks the amino group, which may influence its chemical properties and biological activities.

Uniqueness

2-amino-4-chloro-N-(pyridin-3-yl)benzamide is unique due to the presence of both the amino and chlorine substituents on the benzamide moiety, as well as the pyridin-3-yl group. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

2-amino-4-chloro-N-pyridin-3-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O/c13-8-3-4-10(11(14)6-8)12(17)16-9-2-1-5-15-7-9/h1-7H,14H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJHPGBXOBKBKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=C(C=C(C=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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